molecular formula C19H15F2N3O2 B2990791 6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-05-7

6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

货号: B2990791
CAS 编号: 1021025-05-7
分子量: 355.345
InChI 键: USOCODHAMKXZSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by dual fluorine substitutions at the 4-fluorobenzyl (6-position) and 2-fluorophenyl (4-position) moieties. DHPM derivatives are renowned for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anti-diabetic activities . The fluorine atoms likely enhance metabolic stability and binding affinity due to their electronegativity and small atomic radius, distinguishing it from non-fluorinated counterparts .

属性

IUPAC Name

4-(2-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-12-7-5-11(6-8-12)9-24-10-15-16(18(24)25)17(23-19(26)22-15)13-3-1-2-4-14(13)21/h1-8,17H,9-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOCODHAMKXZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among DHPM derivatives include substitutions at the 4- and 6-positions of the pyrrolopyrimidine core. Below is a comparative analysis of the target compound and its analogs:

Compound ID R1 (4-position) R2 (6-position) Yield (%) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound 2-fluorophenyl 4-fluorobenzyl N/A N/A Fluorine (x2), amide Hypothesized anti-diabetic
4j 2-hydroxyphenyl 4-methoxyphenyl 87 ~220 Hydroxyl, methoxy, amide Antimicrobial, QSAR-optimized
Compound D 4-hydroxyphenyl 4-fluorobenzyl N/A N/A Hydroxyl, fluorine, amide Anti-diabetic (IC₅₀: 12.3 μM)
4-(4-chlorophenyl) 4-chlorophenyl 4-methoxybenzyl N/A N/A Chlorine, methoxy, amide Undisclosed

Key Observations:

  • Fluorine vs. Hydroxyl/Methoxy: The target compound’s 4-fluorobenzyl group (vs. 4-methoxybenzyl in ) may reduce polarity, enhancing lipophilicity and membrane permeability. However, the absence of a hydroxyl group (as in 4j ) could diminish hydrogen-bonding interactions critical for target binding.

2D-QSAR and Molecular Simulations

2D-QSAR models for DHPM derivatives highlight the importance of electron-withdrawing groups (e.g., fluorine) at the 6-position for enhancing bioactivity . Molecular dynamics simulations suggest that 4-fluorobenzyl derivatives exhibit stronger binding to diabetic targets (e.g., α-glucosidase) compared to chlorinated or methoxylated analogs .

常见问题

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions leveraging fluorinated precursors. Key steps include:

Core Formation : Cyclocondensation of substituted urea derivatives under mild, metal-free conditions (e.g., using β-CF₃ aryl ketones as starting materials) to generate the pyrrolo[3,4-d]pyrimidine-dione scaffold. Yields for analogous fluorinated pyrimidines range from 45–72% .

Functionalization : Sequential introduction of fluorobenzyl groups via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For example, 4-fluorobenzyl bromide can be coupled to the core under Pd catalysis .

Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate diastereomers.

Advanced: How can reaction kinetics be optimized to enhance diastereoselectivity during cyclization?

Answer:
Diastereoselectivity is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring axial fluorophenyl group orientation.
  • Temperature Control : Slow ramping (60°C → 110°C over 4 hours) reduces side reactions.
  • Catalytic Additives : Sub-stoichiometric Hünig’s base (DIPEA) improves cyclization efficiency by 30% in model systems .
  • In-Situ Monitoring : FTIR or Raman spectroscopy identifies reaction endpoints, minimizing over-reaction.

Basic: What analytical techniques are critical for structural validation?

Answer:

  • Multinuclear NMR :
    • ¹⁹F NMR distinguishes between aromatic (δ –115 to –120 ppm) and aliphatic fluorine environments.
    • ¹H-¹³C HSQC confirms CH₂ groups in the tetrahydro ring system .
  • HRMS : ESI+ mode detects [M+H]⁺ ions with <2 ppm error tolerance.
  • X-Ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar fluorinated pyrrolopyrimidines .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:
Discrepancies often arise from:

  • Dynamic Effects : Conformational exchange (e.g., ring puckering) detected via variable-temperature NMR (–40°C to +60°C).
  • Tautomerism : Use deuterated DMSO to stabilize dominant tautomeric forms.
  • Impurity Interference : 2D NMR (COSY, NOESY) isolates signals from minor impurities. For example, NOE correlations clarify spatial proximity of fluorobenzyl substituents .

Basic: What pharmacophoric features of this compound suggest potential bioactivity?

Answer:

  • Fluorine Substituents : Enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions.
  • Pyrrolopyrimidine Core : Mimics purine bases, enabling kinase or protease inhibition.
  • Benzyl Groups : Facilitate membrane penetration. Similar compounds exhibit IC₅₀ values <1 µM in kinase assays .

Advanced: What computational methods aid in predicting binding modes to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinases).
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes.
  • QSAR Models : Hammett constants (σ) for fluorophenyl groups correlate with inhibitory activity (R² >0.85 in training sets) .

Basic: How can solubility challenges in aqueous buffers be addressed for biological assays?

Answer:

  • Co-Solvent Systems : 10% DMSO/PBS (v/v) maintains solubility up to 1 mM.
  • Micellar Encapsulation : Use 0.1% Tween-80 or cyclodextrin derivatives.
  • pH Adjustment : Solubility increases at pH 7.4 due to partial deprotonation of the dione moiety .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C.
  • Light Protection : Amber vials prevent photodegradation of the fluorophenyl groups.
  • Stabilizers : Add 1% BHT to inhibit oxidative degradation. Purity remains >95% after 6 months under these conditions .

Basic: What safety considerations apply when handling this compound?

Answer:

  • Toxicity Screening : Ames tests for mutagenicity (S. typhimurium TA98/TA100 strains).
  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal : Incinerate in halogen-approved containers due to fluorine content .

Advanced: How can isotopic labeling (e.g., ¹⁸F) enable pharmacokinetic studies?

Answer:

  • Radiosynthesis : Late-stage ¹⁸F introduction via nucleophilic aromatic substitution (K₂.2.2/K¹⁸F complex, 100°C, 20 min).
  • Biodistribution : PET imaging in murine models tracks uptake in target tissues (e.g., tumors).
  • Metabolite Analysis : HPLC-radioisotope detection identifies degradation products .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。